[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It consists of a 5-methylpyridine moiety linked to an oxane ring, with a methanamine functional group. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and medicinal chemistry, due to its potential therapeutic properties and as a building block for more complex molecules.
The compound is classified as an organic amine and is derived from the structural combination of a pyridine ring, an oxane ring, and a methanamine group. It can be sourced from various chemical suppliers and is often used in laboratory settings for research purposes.
The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate oxane derivative. The reaction is generally carried out under controlled conditions to ensure optimal yield and purity.
The molecular structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine includes:
[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the products formed:
The mechanism of action for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets within biological systems. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various biological effects. The precise targets and pathways depend on the context in which the compound is used, particularly in medicinal applications where it may exhibit therapeutic effects .
Relevant data regarding melting point, boiling point, and other specific physical properties are often determined through empirical studies or provided by suppliers.
[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine has several applications in scientific research:
This compound represents a valuable tool for researchers across various disciplines due to its unique structural features and reactivity profile.
The oxan-4-yl methanamine scaffold represents a strategic application of bioisosteric principles to optimize drug-like properties. This core structure features a tetrahydropyran ring linked to a primary amine via a methylene spacer, creating a three-dimensional topology that enhances binding complementarity with target proteins. The tetrahydropyran oxygen serves as a hydrogen bond acceptor bioisostere for carbonyl or sulfonyl groups, while the sp³-hybridized carbon at position 4 provides torsional restraint and stereochemical control [1].
A critical bioisosteric replacement involves the pyridine ring system. The 5-methylpyridin-2-yl moiety acts as a superior bioisostere for phenyl groups, leveraging nitrogen’s electronegativity to improve solubility and membrane permeability. Computational analyses reveal that the pyridine nitrogen’s lone pair participates in water-mediated hydrogen bonding with protein residues inaccessible to carbocyclic analogs, enhancing target engagement entropy by reducing desolvation penalties [3] [4]. The methylene-amine linker further functions as a conformational flexible bioisostere for rigid amide bonds, enabling adaptive binding to deep hydrophobic pockets without sacrificing metabolic stability [1].
Table 1: Bioisosteric Replacements in Scaffold Optimization
Structural Element | Classic Bioisostere | Novel Replacement | Advantage |
---|---|---|---|
Phenyl ring | Benzene | 5-Methylpyridin-2-yl | Enhanced solubility, directed H-bonding |
Amide linker | -C(O)NH- | -CH₂NH- | Reduced metabolic cleavage |
Aliphatic ring | Cyclohexyl | Oxan-4-yl | Improved stereochemical control |
The tetrahydropyran ring imposes significant conformational restriction that profoundly impacts target engagement. X-ray crystallography studies of analogous compounds reveal that the oxan-4-yl group adopts a chair conformation with the 4-position substituent in an equatorial orientation. This geometry positions the methanamine group perpendicular to the pyridine plane, reducing the entropic penalty upon target binding by 2.3 kcal/mol compared to flexible alkylamine chains [1].
Strategic introduction of the gem-disubstituted tetrahydropyran creates a quaternary carbon center that prevents ring flipping and locks the methanamine vector in a fixed orientation. Molecular dynamics simulations demonstrate that this restriction improves residence time on G-protein-coupled receptors by 8-fold compared to unconstrained analogs. The oxygen atom in the tetrahydropyran ring further stabilizes the bioactive conformation through water-bridged hydrogen bonds with conserved aspartate residues in target proteins [3] [4].
Table 2: Conformational Restriction Impact on Binding Parameters
Structural Feature | Rotatable Bonds | Kd (nM) | Residence Time (min) |
---|---|---|---|
Linear butylamine | 3 | 520 ± 45 | 4.2 ± 0.3 |
Cyclohexylmethanamine | 1 | 185 ± 22 | 18.7 ± 1.2 |
Oxan-4-yl methanamine | 0* | 32 ± 5 | 57.3 ± 4.8 |
*(Methanamine bond rotation excluded)
Pyridine substitution critically determines the pharmacophore’s electronic and steric complementarity with biological targets. The 5-methylpyridin-2-yl configuration creates an optimal hydrophobic vector orthogonal to the methanamine’s directionality. Comparative binding studies show that 5-methyl substitution enhances affinity 12-fold over unsubstituted pyridin-2-yl analogs for histamine H3 receptors, with ΔG values improving from -8.2 to -9.9 kcal/mol [1] [3].
Electronic effects profoundly influence target engagement:
The methyl group’s steric bulk is precisely calibrated – ethyl or halogen substitutions at C5 decrease affinity due to subpocket size limitations. Quantum mechanical calculations confirm the methyl group’s hyperconjugative stabilization of the pyridine ring enhances π-stacking with aromatic residues. This substitution pattern concurrently improves metabolic stability, reducing CYP3A4-mediated oxidation by 7-fold compared to 3-methyl isomers [4].
Table 3: Pyridine Substitution Impact on Pharmacological Properties
Substitution Pattern | Relative Binding Affinity (%) | LogD7.4 | CYP3A4 t1/2 (min) |
---|---|---|---|
Pyridin-2-yl (unsubstituted) | 100 | 1.8 ± 0.1 | 12 ± 2 |
3-Methylpyridin-2-yl | 62 | 2.1 ± 0.2 | 9 ± 1 |
4-Methylpyridin-2-yl | 85 | 2.0 ± 0.1 | 15 ± 3 |
5-Methylpyridin-2-yl | 1240 | 1.5 ± 0.1 | 84 ± 6 |
6-Methylpyridin-2-yl | 320 | 1.6 ± 0.2 | 43 ± 4 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: